molecular formula C19H23N3O2 B13424546 5-Hydroxybenzydamine

5-Hydroxybenzydamine

Cat. No.: B13424546
M. Wt: 325.4 g/mol
InChI Key: FSSMXPZYIVVKOO-UHFFFAOYSA-N
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Description

5-Hydroxybenzydamine is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzydamine typically involves the hydroxylation of benzydamine. This can be achieved through various methods, including:

    Electrophilic Aromatic Substitution: Using reagents such as hydroxyl radicals or other oxidizing agents to introduce the hydroxyl group into the benzene ring.

    Catalytic Hydroxylation: Employing catalysts like iron or copper complexes to facilitate the hydroxylation process under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxybenzydamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to benzydamine or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides, or other electrophiles.

Major Products:

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Benzydamine, dehydroxylated derivatives.

    Substitution Products: Halogenated benzydamine, sulfonated derivatives.

Scientific Research Applications

5-Hydroxybenzydamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Hydroxybenzydamine involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Action: Inhibits the synthesis of pro-inflammatory mediators by blocking enzymes like cyclooxygenase (COX).

    Analgesic Effect: Acts on peripheral nerves to reduce pain sensation.

    Molecular Targets: Binds to specific receptors and enzymes involved in inflammation and pain pathways.

    Pathways Involved: Modulates signaling pathways such as the NF-κB pathway, reducing the expression of inflammatory cytokines.

Comparison with Similar Compounds

    Benzydamine: The parent compound, known for its anti-inflammatory and analgesic properties.

    Hydroxybenzoic Acids: Compounds like salicylic acid, which also possess anti-inflammatory properties.

    Other Hydroxybenzydamines: Variants with different positions of the hydroxyl group on the benzene ring.

Uniqueness: 5-Hydroxybenzydamine is unique due to its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to other similar compounds

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol

InChI

InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3

InChI Key

FSSMXPZYIVVKOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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